Cas no 1021206-51-8 (N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide)
![N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021206-51-8x500.png)
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
- VU0637749-1
- N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
- AKOS024501031
- 1021206-51-8
- F5225-0704
-
- インチ: 1S/C17H20N4O2S2/c1-12-6-8-21(9-7-12)16(22)11-25-15-5-4-14(19-20-15)18-17(23)13-3-2-10-24-13/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23)
- InChIKey: ZIRYVUKILCHYET-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(NC(C2=CC=CS2)=O)N=N1)CC(N1CCC(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 376.10276824g/mol
- どういたいしつりょう: 376.10276824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 129Ų
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5225-0704-1mg |
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide |
1021206-51-8 | 1mg |
$54.0 | 2023-09-10 |
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamideに関する追加情報
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide (CAS No. 1021206-51-8): A Comprehensive Overview
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide (CAS No. 1021206-51-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyridazine derivatives and is characterized by its unique structural features, including a thiophene ring, a pyridazine ring, and a methylpiperidine moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for various therapeutic interventions.
The molecular formula of N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is C19H23N3O2S2, and its molecular weight is approximately 385.5 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of appropriate thiophene carboxamides with pyridazine sulfides and subsequent functional group modifications to introduce the methylpiperidine moiety.
Recent studies have highlighted the potential of N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide in various biological contexts. One of the most notable areas of research has been its activity as an antiproliferative agent. In vitro studies have shown that this compound can effectively inhibit the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
In addition to its antiproliferative properties, N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide have also been studied in detail. Animal models have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These properties are crucial for its potential development as an oral therapeutic agent.
One of the key challenges in the development of N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is optimizing its selectivity and minimizing off-target effects. Researchers are actively working on structure-based drug design approaches to enhance the compound's binding affinity to specific targets while reducing potential side effects. Computational methods, such as molecular docking and molecular dynamics simulations, are being employed to guide these efforts.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-y l)thiophene - 2 - carboxamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with certain types of cancer and inflammatory conditions.
In conclusion, N-(6-{[2-(4-methylpiperidin - 1 - yl) - 2 - oxoethyl]sulfanyl}pyridazin - 3 - yl)thiophene - 2 - carboxamide (CAS No. 1021206 - 51 - 8) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available from clinical trials, this compound may emerge as a valuable addition to the arsenal of drugs used to treat cancer and inflammatory diseases.
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